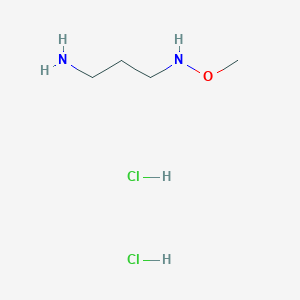

(3-Aminopropyl)(methoxy)amine dihydrochloride

説明

“(3-Aminopropyl)(methoxy)amine dihydrochloride” is a chemical compound with the CAS Number: 1955494-55-9 . It has a molecular weight of 191.1 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-(methoxy(methyl)amino)propan-1-amine dihydrochloride . The InChI code is 1S/C5H14N2O.2ClH/c1-7(8-2)5-3-4-6;;/h3-6H2,1-2H3;2*1H .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I searched.科学的研究の応用

Surface Functionalization and Stability

Aminosilanes, including (3-Aminopropyl)(methoxy)amine dihydrochloride, are pivotal in functionalizing silica surfaces to enhance their reactivity and interaction with other molecules. Smith and Chen (2008) identified that aminosilane-functionalized silica surfaces experience loss of covalently attached silane layers upon exposure to water, attributed to siloxane bond hydrolysis catalyzed by the amine functionality. They explored the conditions under which amine-functionalized surfaces exhibit greater hydrolytic stability, crucial for their application in aqueous media Smith & Chen, 2008.

Catalysis and Synthesis

Amine Assisted Reactions : this compound plays a role in the gas-phase reaction with silica, demonstrating how aminosilane adsorbs via hydrogen bonding, leading to an increased number of silane molecules attached to the surface via a Si-O-Si linkage, as investigated by White and Tripp (2000). This understanding is crucial for catalysis and material synthesis applications White & Tripp, 2000.

Amination of Methoxypyridines : Pang, Kaga, and Chiba (2018) developed a new protocol for nucleophilic amination of methoxypyridines using sodium hydride in the presence of lithium iodide, showcasing the potential of this compound in facilitating these reactions Pang, Kaga, & Chiba, 2018.

Analytical and Biochemical Applications

- Silanization for Bioconjugation : Wang and Vaughn (2008) explored the morphology and chemical reactivity of APTES films on glass substrates, highlighting the importance of this compound in creating amine-reactive films for bioconjugation purposes. Their research provides insights into optimizing the deposition techniques for biomedical applications Wang & Vaughn, 2008.

Safety and Hazards

特性

IUPAC Name |

N'-methoxypropane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O.2ClH/c1-7-6-4-2-3-5;;/h6H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZLTHKSMBUAON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2861230.png)

![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2861233.png)

![8-Fluoroimidazo[1,2-a]pyridine hydrate](/img/structure/B2861236.png)

![3,4-dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2861240.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2861241.png)

![N-[(4-methoxyphenyl)methyl]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine](/img/structure/B2861243.png)

![4-ethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2861247.png)